![molecular formula C23H30N4O4S B2570237 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide CAS No. 899950-99-3](/img/structure/B2570237.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxin ring, a quinazolinone moiety, and a sulfanylacetamide group, making it a unique and versatile molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide involves multiple steps, including the formation of the benzodioxin ring, the quinazolinone moiety, and the sulfanylacetamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
化学反応の分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with modified functional groups.
科学的研究の応用
Synthesis and Structural Characterization
The synthesis of the compound involves several steps that typically include the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with specific sulfanyl acetamides. The characterization of the synthesized compounds often employs techniques such as proton nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and elemental analysis to confirm their structures .
Antidiabetic Properties
Recent studies have highlighted the anti-diabetic potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin) derivatives. For instance, a series of new compounds were synthesized and evaluated for their ability to inhibit the α-glucosidase enzyme, which plays a critical role in carbohydrate metabolism. These studies demonstrated that certain derivatives exhibited significant inhibitory activity, suggesting their potential as therapeutic agents for managing diabetes .
Anticancer Activity
The compound's structural components suggest potential anticancer applications. Similar benzodioxin derivatives have shown efficacy in suppressing tumor growth and inducing apoptosis in various cancer cell lines. The mechanism of action may involve the modulation of key signaling pathways associated with cell proliferation and survival . For example, related compounds have been reported to act as alkylating agents on DNA, which is a common mechanism for many chemotherapeutic agents .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structural motifs may possess neuroprotective properties. The ability to cross the blood-brain barrier and interact with neurotransmitter systems could position these compounds as candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Case Study 1: Antidiabetic Evaluation
In a study focused on synthesizing benzodioxin derivatives for their anti-diabetic effects, researchers found that specific modifications to the acetamide structure enhanced α-glucosidase inhibition by up to 70% compared to control compounds. This suggests that structural variations can significantly impact biological activity .
Case Study 2: Anticancer Mechanisms
Another research effort evaluated the anticancer properties of related benzodioxin compounds in vitro using various cancer cell lines. The results indicated that certain derivatives led to a marked decrease in cell viability through apoptosis induction mechanisms. This study emphasizes the importance of structure-activity relationships in developing effective anticancer agents .
Data Table: Summary of Biological Activities
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Some compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions, making it a valuable compound for scientific research and industrial applications.
生物活性
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide represents a novel class of synthetic molecules that have shown potential in various therapeutic applications. The structural features of this compound suggest it may possess significant biological activities, particularly in enzyme inhibition and neuroprotection.
Synthesis and Structural Characterization
The synthesis of this compound involves multiple steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. Initial reactions include the formation of sulfonamide derivatives followed by acetamide coupling. The structural confirmation is typically achieved through techniques such as proton nuclear magnetic resonance (1H-NMR), infrared spectroscopy (IR), and elemental analysis.
Enzyme Inhibition
Recent studies have focused on the enzyme inhibitory potential of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{...}. For instance:
- α-glucosidase Inhibition : Compounds derived from 2,3-dihydro-1,4-benzodioxin have been evaluated for their ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The results indicated that certain derivatives exhibit significant inhibitory effects compared to standard drugs used for Type 2 Diabetes Mellitus (T2DM) management .
- Acetylcholinesterase Inhibition : Another critical area of investigation is the inhibition of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease (AD) treatment. The synthesized compounds demonstrated varying degrees of AChE inhibition, suggesting potential as cognitive enhancers or neuroprotective agents .
Case Studies and Research Findings
A comprehensive study evaluated a series of benzodioxin-derived sulfonamides against both α-glucosidase and AChE. The findings are summarized in the table below:
Compound Name | α-glucosidase IC50 (µM) | AChE IC50 (µM) | Remarks |
---|---|---|---|
Compound A | 25 | 30 | Moderate activity |
Compound B | 15 | 18 | High activity |
Compound C | 40 | 50 | Low activity |
These results indicate that modifications to the benzodioxin core can enhance biological activity significantly.
Mechanistic Insights
The mechanism of action for enzyme inhibition typically involves binding at the active site or allosteric sites of the enzymes. Molecular docking studies have suggested that the dimethylamino propyl group enhances binding affinity due to favorable interactions with active site residues in both α-glucosidase and AChE.
Q & A
Basic Question
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the benzodioxin-6-amine core. Dynamic pH control (pH 10 using aqueous Na₂CO₃) is critical during sulfonylation or acetamide coupling steps. Lithium hydride (LiH) in N,N-dimethylformamide (DMF) is often used as a catalyst for N-alkylation or sulfanyl group incorporation. Reaction progress should be monitored via TLC, and purification involves precipitation in ice-cold water followed by filtration. Yield optimization requires precise control of stoichiometry, temperature (25–60°C), and reaction time (3–4 hours for intermediate steps) .
Basic Question
Q. Which spectroscopic and analytical techniques are essential for structural validation of this compound?
Methodological Answer: A combination of IR spectroscopy (to confirm functional groups like C=O, S-H, and N-H stretches), ¹H NMR (to verify proton environments in the benzodioxin and hexahydroquinazolin moieties), and electron ionization mass spectrometry (EIMS) (for molecular weight confirmation) is required. For advanced validation, elemental analysis (CHN) ensures purity and stoichiometric accuracy. Cross-referencing spectral data with structurally analogous compounds (e.g., sulfonamide derivatives) enhances reliability .
Advanced Question
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer: Discrepancies may arise from bioavailability differences, metabolic instability, or assay-specific conditions (e.g., enzyme isoform selectivity). To address this:
- Perform plasma stability assays to assess metabolic degradation.
- Use molecular docking simulations to evaluate target binding affinity variations under physiological conditions.
- Optimize derivatization (e.g., prodrug strategies) to improve pharmacokinetics. Refer to ICReDD’s computational-experimental feedback loop for iterative design .
Advanced Question
Q. What computational approaches are effective for predicting the enzyme inhibition potential of derivatives?
Methodological Answer: Combine quantum chemical calculations (e.g., density functional theory for transition-state modeling) with molecular dynamics simulations to assess interactions with target enzymes (e.g., lipoxygenase or acetylcholinesterase). Tools like COMSOL Multiphysics enable multi-parameter optimization of substituent effects on binding energy. Validate predictions using in vitro enzyme inhibition assays (IC₅₀ determination) .
Basic Question
Q. What are the key considerations for designing analogs with improved antibacterial or enzyme inhibitory activity?
Methodological Answer: Focus on substituent modifications at the sulfanyl acetamide and hexahydroquinazolin regions:
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilic reactivity.
- Optimize alkyl chain length (e.g., dimethylamino propyl group) for improved membrane permeability.
- Use structure-activity relationship (SAR) studies to correlate substituent effects with bioactivity data from standardized MIC (minimum inhibitory concentration) or enzyme inhibition assays .
Advanced Question
Q. How can statistical experimental design (DoE) improve synthesis and bioactivity screening protocols?
Methodological Answer: Apply factorial design or response surface methodology (RSM) to identify critical variables (e.g., catalyst concentration, reaction time) and their interactions. For example:
- Use a 2³ factorial design to test temperature (25–60°C), LiH concentration (0.5–2.0 mol%), and solvent volume (5–15 mL DMF).
- Analyze results via ANOVA to prioritize factors affecting yield or bioactivity. This reduces experimental runs by 50–70% while maintaining robustness .
Basic Question
Q. What are the stability and storage requirements for this compound?
Methodological Answer: Store at 2–8°C in amber glass bottles to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., hydrolysis of the sulfanyl group or oxidation of the benzodioxin ring). Use HPLC to monitor purity over time and identify degradation products .
Advanced Question
Q. How can AI-driven tools enhance the development of derivatives with targeted pharmacological profiles?
Methodological Answer: Implement machine learning models trained on datasets of analogous compounds to predict bioactivity, solubility, and toxicity. For example:
- Use COMSOL Multiphysics for simulating reaction kinetics and optimizing synthetic routes.
- Deploy autonomous laboratories for high-throughput screening of derivatives against multiple enzyme targets. Integrate experimental data into AI models for continuous refinement .
Basic Question
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Use fume hoods and PPE (gloves, lab coat, goggles) during synthesis.
- Follow spill management guidelines: neutralize acidic/basic residues with NaHCO₃ or citric acid before disposal.
- Refer to SDS guidelines for first-aid measures (e.g., eye irrigation with water for 15 minutes upon exposure) .
Advanced Question
Q. How can researchers address solubility challenges during in vitro bioactivity assays?
Methodological Answer:
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c1-26(2)10-5-11-27-18-7-4-3-6-17(18)22(25-23(27)29)32-15-21(28)24-16-8-9-19-20(14-16)31-13-12-30-19/h8-9,14H,3-7,10-13,15H2,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFOWZCTCXYSAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。